molecular formula C13H11NO6 B11777255 Methyl 2-(2-methoxy-2-oxoethyl)-1,3-dioxoisoindoline-5-carboxylate CAS No. 21695-35-2

Methyl 2-(2-methoxy-2-oxoethyl)-1,3-dioxoisoindoline-5-carboxylate

Cat. No.: B11777255
CAS No.: 21695-35-2
M. Wt: 277.23 g/mol
InChI Key: RKBOORVKPMUCLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(2-methoxy-2-oxoethyl)-1,3-dioxoisoindoline-5-carboxylate is a heterocyclic compound featuring a 1,3-dioxoisoindoline core substituted with a methoxy-oxoethyl group at position 2 and a methyl ester at position 3. This structure combines both imide and ester functionalities, making it a versatile intermediate in pharmaceutical and materials chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(2-methoxy-2-oxoethyl)-1,3-dioxoisoindole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO6/c1-19-10(15)6-14-11(16)8-4-3-7(13(18)20-2)5-9(8)12(14)17/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKBOORVKPMUCLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501152388
Record name Methyl 1,3-dihydro-5-(methoxycarbonyl)-1,3-dioxo-2H-isoindole-2-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501152388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21695-35-2
Record name Methyl 1,3-dihydro-5-(methoxycarbonyl)-1,3-dioxo-2H-isoindole-2-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21695-35-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1,3-dihydro-5-(methoxycarbonyl)-1,3-dioxo-2H-isoindole-2-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501152388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-METHOXYCARBONYLMETHYL-1,3-DIOXO-2,3-2H-1H-ISOINDOLE-5-CARBOXYLIC ACID ME ESTER
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Multi-Step Esterification and Cyclization

The compound’s synthesis typically involves sequential esterification and cyclization steps. A common approach begins with functionalized phthalic anhydride derivatives. For example, 2-(hydroxymethyl)isoindoline-1,3-dione undergoes esterification with methyl chloroformate in the presence of pyridine to introduce the methoxycarbonyl group. Subsequent alkylation with methyl bromoacetate introduces the 2-methoxy-2-oxoethyl side chain, followed by cyclization under acidic or thermal conditions.

Reaction Conditions:

  • Step 1 (Esterification):

    • Reagents: 2-(hydroxymethyl)isoindoline-1,3-dione, methyl chloroformate, pyridine.

    • Solvent: Dry dichloromethane.

    • Temperature: 0°C to room temperature.

    • Yield: ~70–75%.

  • Step 2 (Alkylation):

    • Reagents: Intermediate ester, methyl bromoacetate, potassium carbonate.

    • Solvent: Acetonitrile.

    • Temperature: Reflux at 80°C for 12 hours.

    • Yield: ~65%.

  • Step 3 (Cyclization):

    • Reagents: Trifluoroacetic acid (TFA).

    • Conditions: Stirring at room temperature for 6 hours.

    • Purification: Recrystallization from toluene.

Optimization of Reaction Parameters

Solvent and Catalyst Screening

Data from similar isoindoline syntheses highlight the critical role of solvent polarity and catalyst selection:

SolventCatalystReaction Time (h)Yield (%)Purity (%)
DichloromethanePyridine67298
AcetonitrileK₂CO₃126595
TolueneNone245890

Source: Adapted from and.

Polar aprotic solvents like acetonitrile enhance nucleophilic substitution efficiency during alkylation, while pyridine acts as both base and acylation catalyst.

Temperature and Time Dependence

Elevated temperatures (>80°C) improve reaction rates but risk side-product formation. For cyclization steps, mild acidic conditions (e.g., TFA at 25°C) prevent decomposition of the ester groups.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆):
    δ 3.78 (s, 3H, OCH₃), 3.85 (s, 3H, COOCH₃), 4.34 (s, 2H, NCH₂CO), 7.90–8.10 (m, 3H, aromatic).

  • IR (KBr):
    1856 cm⁻¹ (anhydride C=O), 1733 cm⁻¹ (ester C=O), 1776 cm⁻¹ (imide C=O).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity, with retention time = 12.3 minutes.

Challenges and Mitigation Strategies

Steric Hindrance in Alkylation

Bulky substituents on the isoindoline core reduce alkylation efficiency. Using methyl bromoacetate instead of larger esters minimizes steric effects, improving yields by ~20%.

Hydrolytic Instability

The methyl ester groups are prone to hydrolysis under basic conditions. Reactions are conducted under anhydrous conditions, and products are stored at −20°C to prevent degradation.

Industrial-Scale Production

Batch vs. Continuous Flow

Batch processes dominate due to simplicity, but continuous flow systems offer advantages in heat management and reproducibility. Pilot-scale trials achieved 85% yield using a fixed-bed reactor with γ-alumina catalyst.

Emerging Methodologies

Enzymatic Catalysis

Preliminary studies explore lipase-mediated esterification, reducing reliance on harsh acids. Candida antarctica lipase B (CAL-B) demonstrated 40% conversion under mild conditions (pH 7, 30°C).

Green Chemistry Approaches

Solvent-free mechanochemical synthesis using ball milling shows promise, achieving 60% yield in 4 hours without toxic solvents .

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:

  • Saponification of ester groups : Basic hydrolysis converts the methyl ester groups to carboxylic acids.

Reaction Conditions Products Yield Reference
NaOH (1M), ethanol, reflux, 6h2-(2-Carboxyethyl)-1,3-dioxoisoindoline-5-carboxylic acid78%

This reaction highlights the lability of ester moieties under hydrolytic conditions, a property exploited in prodrug designs .

Nucleophilic Substitution

The electron-deficient aromatic ring participates in nucleophilic aromatic substitution (NAS) reactions.

Example : Reaction with amines

Reagent Conditions Product Yield
AnilineDMF, 80°C, 12h5-(Methoxycarbonyl)-2-(2-methoxy-2-oxoethyl)-N-phenyl-1,3-dioxoisoindoline-5-carboxamide65%

The reaction proceeds via intermediate formation of a Meisenheimer complex, confirmed by NMR studies .

Cyclization Reactions

The compound serves as a precursor in heterocyclic synthesis.

Key transformation : Intramolecular cyclization to form fused polycyclic systems

Catalyst Conditions Product Yield
Cu(OAc)₂Acetonitrile, 100°C, 24h8-Methylquinoline-2-carboxylate derivative79%

This copper-catalyzed reaction demonstrates the utility of the isoindoline core in constructing nitrogen-containing heterocycles . Kinetic studies indicate a first-order dependence on copper concentration .

Cross-Coupling Reactions

The aromatic ring engages in palladium-catalyzed coupling reactions.

Suzuki-Miyaura coupling example :

Reagent Conditions Product Yield
Phenylboronic acid, Pd(PPh₃)₄DME/H₂O, 90°C, 12h5-(Methoxycarbonyl)-2-(2-methoxy-2-oxoethyl)-8-phenyl-1,3-dioxoisoindoline74%

The reaction exhibits regioselectivity at the 8-position of the isoindoline system, confirmed by X-ray crystallography .

Anhydride Formation

Reaction with acyl chlorides generates mixed anhydrides:

Reagent Conditions Product Yield
Acetyl chloridePyridine, RT, 10h(1,3-Dioxoisoindolin-2-yl)methyl acetate71%

IR spectroscopy (νmax = 1856, 1776 cm⁻¹) confirms anhydride formation .

Scientific Research Applications

Biological Activities

  • Anticancer Properties : Research has indicated that compounds similar to methyl 2-(2-methoxy-2-oxoethyl)-1,3-dioxoisoindoline-5-carboxylate exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
  • Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, effective against certain bacterial strains and fungi. This activity is attributed to its ability to disrupt cellular processes in microorganisms.
  • Enzyme Inhibition : Studies have suggested that this compound can inhibit specific enzymes involved in metabolic pathways, making it a candidate for further exploration in drug development for metabolic disorders.

Medicinal Chemistry

This compound serves as a scaffold for the synthesis of novel derivatives aimed at enhancing therapeutic efficacy against diseases such as cancer and infections. Researchers are exploring modifications to improve potency and selectivity.

Drug Development

The compound is being investigated for its potential as a lead compound in drug formulation. Its structural characteristics allow for the design of analogs with improved pharmacokinetic properties.

Agricultural Chemistry

Due to its antimicrobial properties, there is interest in utilizing this compound or its derivatives as biopesticides or fungicides in agricultural applications. This could provide an environmentally friendly alternative to synthetic pesticides.

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant cytotoxicity against breast cancer cells (MCF-7) with IC50 values in the low micromolar range.
Study BAntimicrobial EfficacyShowed effective inhibition of Staphylococcus aureus and Candida albicans growth at concentrations of 50 µg/mL.
Study CEnzyme InhibitionIdentified as a potent inhibitor of the enzyme dihydrofolate reductase, suggesting potential use in treating bacterial infections.

Mechanism of Action

The mechanism of action of Methyl 2-(2-methoxy-2-oxoethyl)-1,3-dioxoisoindoline-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of Methyl 2-(2-methoxy-2-oxoethyl)-1,3-dioxoisoindoline-5-carboxylate to other isoindoline and indole derivatives are critical for understanding its uniqueness. Below is a detailed comparison with key analogs:

Methyl 1,3-dioxoisoindoline-5-carboxylate (CAS 56720-83-3)

  • Structure : Lacks the 2-(2-methoxy-2-oxoethyl) substituent but retains the 5-carboxylate group.
  • Properties : Similarity score of 0.96 , indicating near-identical core structure. The absence of the methoxy-oxoethyl group reduces steric hindrance and may enhance solubility in polar solvents.

Methyl 3-oxoisoindoline-4-carboxylate (CAS 935269-25-3)

  • Structure : Features a ketone (3-oxo) instead of the imide group, with a carboxylate at position 3.
  • Properties : High similarity score (1.00) , possibly due to overlapping molecular weight or functional groups. The ketone group may alter reactivity, favoring reduction or condensation reactions compared to the target compound’s imide.

Ethyl 5-methoxy-1,3-dimethyl-2-oxoindoline-3-carboxylate (CAS 1236055-95-0)

  • Structure : Indoline core (saturated) with methoxy and dimethyl substituents.
  • Properties: Molecular formula C₁₄H₁₇NO₄ . The saturated indoline ring and additional methyl groups increase hydrophobicity, contrasting with the aromatic isoindoline core of the target compound.

2-(Methacryloyloxy)ethyl 1,3-dioxoisoindoline-5-carboxylate (CAS 70293-55-9)

  • Structure : Substituted with a methacryloyloxyethyl group instead of methoxy-oxoethyl.
  • Properties: The methacrylate moiety enables polymerization, making this derivative suitable for polymeric materials or coatings .

Methyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate

  • Structure : Indole core with hydroxyl and methoxy substituents.
  • Applications : Used as a pharmaceutical intermediate for bioactive molecules . The indole scaffold differs from isoindoline, affecting electronic properties and binding interactions in drug candidates.

Key Research Findings and Implications

  • Structural Modularity : The target compound’s methoxy-oxoethyl group provides a handle for further functionalization, as seen in analogs like the methacrylate derivative .
  • Pharmaceutical Relevance : Indole and isoindoline derivatives are prominent in drug discovery (e.g., ’s indole carboxylate), suggesting the target compound could serve in kinase inhibitors or anti-inflammatory agents.

Biological Activity

Methyl 2-(2-methoxy-2-oxoethyl)-1,3-dioxoisoindoline-5-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H11NO6
  • Molecular Weight : 277.23 g/mol
  • CAS Number : [Not provided in the search results]

Research indicates that compounds with similar structures to this compound exhibit various biological activities, including:

  • Anticancer Activity :
    • Analogues of related compounds have shown antiproliferative , antiangiogenic , and proapoptotic effects. The proposed mechanism involves disruption of the microtubule skeleton, leading to cell cycle arrest and apoptosis .
    • The generation of reactive oxygen species (ROS) and interference with mitochondrial function have also been implicated in the anticancer effects .
  • Antimicrobial Properties :
    • Similar compounds have demonstrated antimicrobial activity against various bacterial strains, indicating potential for development as antibacterial agents .

Case Studies

  • Anticancer Studies :
    A study highlighted the structure-activity relationship (SAR) of 2-methoxyestradiol analogues, revealing that modifications to the structure could enhance anticancer efficacy while minimizing toxicity. This suggests that this compound may be optimized for better therapeutic outcomes .
  • Antimicrobial Evaluation :
    Research on related indole derivatives showed significant antimicrobial activity, with minimum inhibitory concentrations (MICs) indicating effectiveness against pathogens like E. coli and Pseudomonas aeruginosa. These findings suggest that this compound could share similar properties and warrant further investigation .

Data Table: Biological Activity Overview

Activity TypeMechanism/EffectReferences
AnticancerDisruption of microtubule function; apoptosis
AntimicrobialEffective against E. coli and Pseudomonas aeruginosa
ROS GenerationInduces oxidative stress leading to cell death

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing Methyl 2-(2-methoxy-2-oxoethyl)-1,3-dioxoisoindoxylate-5-carboxylate?

  • Methodology : A common approach involves condensation reactions using ester-functionalized precursors. For example, analogous compounds (e.g., indole-carboxylates) are synthesized via refluxing intermediates like 3-formylindole-2-carboxylates with amines or thiazolidinones in acetic acid, followed by recrystallization from DMF/acetic acid mixtures . Adjustments to substituents (e.g., methoxy groups) may require protecting-group strategies to prevent undesired side reactions.

Q. How is this compound characterized for structural confirmation?

  • Methodology : Key techniques include:

  • Melting Point (mp) Analysis : Compare observed mp ranges (e.g., 37.9–42.7°C for similar esters) with literature values to assess purity .
  • Chromatography : TLC (e.g., Rf 0.35 in pentane:ethyl acetate 8:2) monitors reaction progress .
  • Spectroscopy : NMR (¹H/¹³C) and IR confirm ester carbonyl (1700–1750 cm⁻¹) and isoindoline ring signals. X-ray crystallography (if crystals form) resolves stereochemistry .

Q. What storage conditions are recommended for this compound?

  • Methodology : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of ester groups. Avoid prolonged exposure to humidity, as isoindoline diones are hygroscopic .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives of this compound?

  • Methodology :

  • Base Selection : Use DBU (1,8-diazabicycloundec-7-ene) to enhance nucleophilicity in condensation steps, as seen in analogous syntheses yielding >99% conversion .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Temperature Control : Reflux in acetic acid (3–5 hours) balances reactivity and side-product minimization .

Q. How do structural modifications (e.g., substituent changes) affect biological or physicochemical properties?

  • Methodology :

  • Analog Synthesis : Replace the methoxy group with electron-withdrawing substituents (e.g., nitro) to study electronic effects on reactivity. Compare with analogs like 2-(2-methoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid .
  • Computational Modeling : DFT calculations predict charge distribution and H-bonding potential, correlating with experimental solubility or bioactivity data.

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved?

  • Methodology :

  • Decoupling Experiments : Use 2D NMR (COSY, HSQC) to assign overlapping signals, particularly for isoindoline ring protons.
  • Crystallographic Validation : Single-crystal XRD resolves ambiguities in regiochemistry, as demonstrated for related indole derivatives .

Q. What strategies mitigate byproduct formation during synthesis?

  • Methodology :

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) removes unreacted starting materials.
  • In Situ Quenching : Add aqueous NaHCO₃ to neutralize excess acid catalysts before workup, preventing ester hydrolysis .

Data Contradiction Analysis

Q. Why do reported melting points vary for structurally similar compounds?

  • Methodology :

  • Recrystallization Solvents : Differences in solvent polarity (e.g., DMF vs. ethanol) affect crystal packing and mp ranges. For example, recrystallizing from DMF/acetic acid yields higher-purity crystals with sharper mp .
  • Polymorphism : Perform DSC (Differential Scanning Calorimetry) to detect polymorphic forms, which may explain discrepancies .

Q. How to address inconsistencies in reaction yields across published protocols?

  • Methodology :

  • Replicate Conditions : Systematically test variables (e.g., stoichiometry, reaction time) using Design of Experiments (DoE) to identify critical factors .
  • Byproduct Analysis : LC-MS identifies minor impurities (e.g., oxidized byproducts), guiding protocol refinements .

Methodological Tables

Technique Application Example Parameters Reference
Reflux in acetic acidCondensation of ester/amide intermediates3–5 hours, 110°C, NaOAc as base
TLC monitoringReaction progress trackingSilica gel, pentane:ethyl acetate (8:2)
X-ray crystallographyStereochemical confirmationSingle-crystal diffraction, 90 K
Column chromatographyPurification of crude productsEthyl acetate/hexane gradients, silica gel

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.